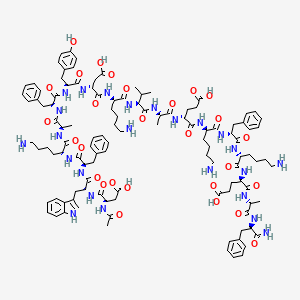
Monosodium salt of N-(3-(3,4-dimethylphenyl)adamant-1-ylmethyl)acetamidinothiophosphoric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound Monosodium salt of N-(3-(3,4-dimethylphenyl)adamant-1-ylmethyl)acetamidinothiophosphoric acid is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an adamantyl group, a dimethylphenyl group, and a thiophosphoric acid moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Monosodium salt of N-(3-(3,4-dimethylphenyl)adamant-1-ylmethyl)acetamidinothiophosphoric acid involves multiple steps. One common method includes the reaction of 3,4-dimethylphenyladamantane with acetamidine under controlled conditions to form the intermediate compound. This intermediate is then reacted with thiophosphoric acid in the presence of a sodium base to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Monosodium salt of N-(3-(3,4-dimethylphenyl)adamant-1-ylmethyl)acetamidinothiophosphoric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions often conducted in polar solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiophosphoric acid derivatives.
Substitution: Formation of substituted thiophosphoric acid compounds.
Aplicaciones Científicas De Investigación
Monosodium salt of N-(3-(3,4-dimethylphenyl)adamant-1-ylmethyl)acetamidinothiophosphoric acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes
Mecanismo De Acción
The mechanism of action of Monosodium salt of N-(3-(3,4-dimethylphenyl)adamant-1-ylmethyl)acetamidinothiophosphoric acid involves its interaction with specific molecular targets and pathways. The adamantyl group provides structural stability, while the thiophosphoric acid moiety is involved in binding to target molecules. This compound can inhibit certain enzymes or receptors, leading to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Monosodium salt of N-(3-(4-bromophenyl)adamant-1-ylmethyl)acetamidinothiophosphoric acid
- Monosodium succinate
- N-[3-(4-hydroxyphenyl)adamant-1-ylmethyl]acetamidinothiosulfuric acids
Uniqueness
Monosodium salt of N-(3-(3,4-dimethylphenyl)adamant-1-ylmethyl)acetamidinothiophosphoric acid is unique due to its specific structural features, including the presence of both an adamantyl group and a dimethylphenyl group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
155622-20-1 |
|---|---|
Fórmula molecular |
C21H30N2NaO3PS |
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
sodium;[2-amino-2-[[3-(3,4-dimethylphenyl)-1-adamantyl]methylimino]ethyl]sulfanyl-hydroxyphosphinate |
InChI |
InChI=1S/C21H31N2O3PS.Na/c1-14-3-4-18(5-15(14)2)21-9-16-6-17(10-21)8-20(7-16,12-21)13-23-19(22)11-28-27(24,25)26;/h3-5,16-17H,6-13H2,1-2H3,(H2,22,23)(H2,24,25,26);/q;+1/p-1 |
Clave InChI |
GDPCGOHEIYOLQG-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)(C3)CN=C(CSP(=O)(O)[O-])N)C.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















